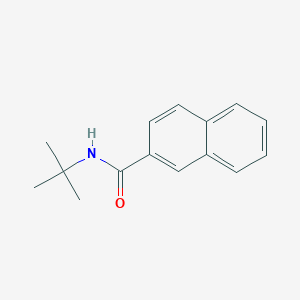

![molecular formula C26H18N2O6 B1269429 Benzoic acid, 2,2'-[1,5-naphthalenediylbis(iminocarbonyl)]bis- CAS No. 129684-51-1](/img/structure/B1269429.png)

Benzoic acid, 2,2'-[1,5-naphthalenediylbis(iminocarbonyl)]bis-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

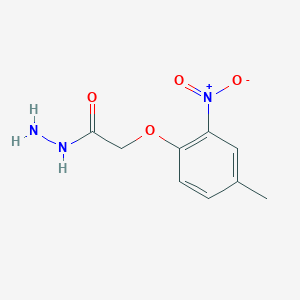

The compound "Benzoic acid, 2,2'-[1,5-naphthalenediylbis(iminocarbonyl)]bis-" is associated with the broader class of organic compounds featuring naphthalene rings, imine (–C=N–) linkages, and benzoic acid groups. This structural motif is significant in organic synthesis, material science, and coordination chemistry due to its potential for forming complex and stable molecules with interesting physical and chemical properties.

Synthesis Analysis

Synthesis of related naphthalene-based compounds typically involves oxidative coupling reactions, as demonstrated by Saitoh et al. (2004), where oxidative coupling of N,N-dialkylanilines afforded para-coupled bisanilines, benzidines, in good yields (Saitoh, Yoshida, & Ichikawa, 2004). Additionally, the work by Wang et al. (2012) on the synthesis of substituted naphthalenes from 1,3-dicarbonyl compounds and 1,2-bis(halomethyl)benzenes showcases another approach to constructing naphthalene derivatives (Wang et al., 2012).

Molecular Structure Analysis

The study of coordination networks based on naphthalene-2,6-dicarboxylic acid and different bis(imidazole) linkers by Yan et al. (2015) highlights the complex entanglements and topologies that can be achieved with naphthalene-based frameworks, influencing both molecular structure and luminescent properties (Yan et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving naphthalene derivatives can lead to a variety of products depending on the reaction conditions and the functional groups involved. The work by Jin et al. (2014) demonstrates the assembly of organic salts through hydrogen bonding between acidic compounds and bis(benzimidazole), showcasing the role of noncovalent interactions in the formation of complex structures (Jin et al., 2014).

Physical Properties Analysis

Physical properties of naphthalene-based compounds, such as luminescent properties, are of particular interest in materials science. The luminescent properties and thermogravimetric analysis of Zn(II)/Cd(II) coordination networks discussed by Yan et al. (2015) provide insight into the potential applications of these materials in sensing and light-emitting devices (Yan et al., 2015).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Benzoic acid derivatives have been utilized in the synthesis of organic salts, which are characterized by their hydrogen bonding and non-covalent interactions, leading to complex 3D framework structures (Jin et al., 2014).

- The compound serves as a foundational element in the creation of coordination polymers with diverse structural and dimensional features, showing potential in applications like luminescent materials and catalysts (Ji et al., 2012).

Chemical Analysis and Properties

- Researchers have utilized benzoic acid derivatives to explore the properties of copoly(naphthylimide-amide)s, revealing insights into their solubility, thermal stability, and luminescent behavior (Constantin et al., 2014).

- The compound has played a role in the study of Zn(II)/Cd(II) coordination networks, aiding in the understanding of crystal structures, topologies, and luminescent properties (Yan et al., 2015).

Applications in Chromatography

- Benzoic acid derivatives have been used to synthesize chiral selectors for stationary phases in chromatography, enhancing the enantioseparation capability of such systems (Chen et al., 2011).

Propiedades

IUPAC Name |

2-[[5-[(2-carboxybenzoyl)amino]naphthalen-1-yl]carbamoyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N2O6/c29-23(17-7-1-3-9-19(17)25(31)32)27-21-13-5-12-16-15(21)11-6-14-22(16)28-24(30)18-8-2-4-10-20(18)26(33)34/h1-14H,(H,27,29)(H,28,30)(H,31,32)(H,33,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNPTSUPNJJTTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)C4=CC=CC=C4C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360014 |

Source

|

| Record name | Benzoic acid, 2,2'-[1,5-naphthalenediylbis(iminocarbonyl)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 2,2'-[1,5-naphthalenediylbis(iminocarbonyl)]bis- | |

CAS RN |

129684-51-1 |

Source

|

| Record name | Benzoic acid, 2,2'-[1,5-naphthalenediylbis(iminocarbonyl)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1269353.png)

![4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269358.png)

![1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B1269359.png)

![5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1269379.png)